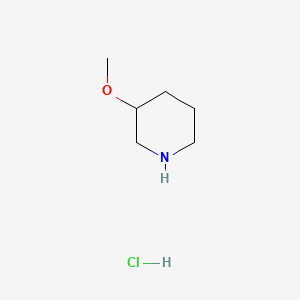

3-Methoxypiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDHBSVIQRILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630947 | |

| Record name | 3-Methoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-94-1 | |

| Record name | 3-Methoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methoxypiperidine Hydrochloride for Advanced Research Applications

Section 1: Introduction & Strategic Overview

3-Methoxypiperidine hydrochloride is a heterocyclic organic compound featuring a piperidine scaffold substituted with a methoxy group at the 3-position. As a crystalline solid, its hydrochloride salt form is intentionally prepared to enhance stability, increase aqueous solubility, and improve handling characteristics compared to its free base form.[1][2][3][4][5] This strategic formulation is critical in pharmaceutical development, where consistent physical properties are paramount for reliable and reproducible research outcomes.[3]

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to interact with a wide array of biological targets within the central nervous system (CNS).[6][7] The introduction of a methoxy group at the 3-position subtly modulates the molecule's polarity, lipophilicity, and conformational preferences. These modifications can significantly influence its pharmacokinetic and pharmacodynamic profiles, making this compound a valuable and versatile building block in the synthesis of novel therapeutics, particularly for neurological disorders.[8][9] This guide provides an in-depth examination of its properties, synthesis, and applications for researchers in drug discovery and chemical development.

Section 2: Chemical Identity and Physicochemical Properties

Precise identification of this compound is crucial, as it exists in racemic and enantiomerically pure forms, each with a distinct CAS Registry Number. The choice between a racemic mixture and a specific stereoisomer is a critical decision in drug design, as biological systems often exhibit high stereoselectivity.[10] The hydrochloride salt dramatically improves the compound's utility in aqueous media, a key advantage for both biological assays and formulation studies.[5]

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxypiperidine;hydrochloride | [] |

| CAS Number | 688809-94-1 (Racemic) | [12][13][14] |

| 688809-95-2 ((R)-enantiomer) | ||

| 688809-96-3 ((S)-enantiomer) | [10] | |

| 4045-29-8 (Free Base) | [15][16][17] | |

| Molecular Formula | C₆H₁₃NO · HCl (or C₆H₁₄ClNO) | [12] |

| Molecular Weight | 151.63 g/mol | |

| Appearance | Powder / Crystalline Solid | |

| Melting Point | 108-112 °C | |

| Solubility | Enhanced water solubility due to salt form. | [5] |

| Storage Conditions | 2-8°C, Inert atmosphere, tightly sealed container. | [13] |

Section 3: Synthesis, Purification, and Structural Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The causality behind this chosen pathway lies in the strategic use of protecting groups to prevent undesirable side reactions at the nitrogen atom, thereby directing the chemical transformation to the intended hydroxyl group.

Experimental Protocol: A Lgical Synthetic Workflow

A robust and common approach begins with the commercially available precursor, 3-Hydroxypiperidine.[18][19]

-

N-Protection: The secondary amine of 3-Hydroxypiperidine is first protected to prevent its reaction in the subsequent etherification step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal under acidic conditions. The reaction proceeds by treating 3-Hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

-

O-Methylation (Williamson Ether Synthesis): The hydroxyl group of the N-Boc-3-hydroxypiperidine is then converted to a methoxy group. This is achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form an alkoxide. The resulting nucleophile is then reacted with an electrophilic methyl source, typically methyl iodide (CH₃I), to form the ether linkage.

-

N-Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is accomplished by treating the N-Boc-3-methoxypiperidine with a strong acid. Using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether serves the dual purpose of cleaving the Boc group and concurrently forming the desired this compound salt, which often precipitates from the solution and can be easily isolated.

Workflow Visualization

Caption: Synthetic pathway for this compound.

Protocol for Purification and Characterization

The trustworthiness of any synthesized compound relies on rigorous purification and characterization.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to remove any unreacted starting materials or byproducts.

-

Characterization (A Self-Validating System):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure.[20] The ¹H NMR spectrum should show a characteristic singlet for the methoxy group protons (~3.3-3.4 ppm) and distinct multiplets for the piperidine ring protons. The integration of these signals must correspond to the number of protons in the structure. Salt formation is indicated by shifts in the signals of protons adjacent to the nitrogen atom.[20][21][22][23]

-

Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups and confirm the absence of others (like the starting -OH group). A broad peak in the 2700-2400 cm⁻¹ region is characteristic of the N-H⁺ stretch in an amine salt, providing strong evidence of hydrochloride formation.[20][22]

-

Mass Spectrometry (MS): MS provides the molecular weight of the free base cation, confirming the compound's elemental composition.

-

Melting Point Analysis: A sharp and defined melting point range is a strong indicator of the compound's purity.

-

Section 4: Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the CNS.[17][18] The design of CNS-active drugs is a significant challenge, primarily due to the need for molecules to cross the highly selective blood-brain barrier (BBB).[9]

The physicochemical properties of the piperidine scaffold, when modified with substituents like the methoxy group, can be fine-tuned to achieve the optimal balance of lipophilicity, polarity, and molecular size required for BBB penetration.[6][9] The 3-methoxy group can influence receptor binding affinity and selectivity by participating in hydrogen bonding or by altering the molecule's conformational rigidity.

This building block and its derivatives are actively used in research programs aimed at developing:

-

Neurological Disorder Therapeutics: As intermediates in the synthesis of agonists and antagonists for various receptors implicated in conditions like depression, anxiety, and schizophrenia.[18]

-

Kinase Inhibitors: Chiral derivatives of 3-methoxypiperidine are used to construct selective inhibitors for targets like Janus kinase (JAK), which are relevant in treating inflammatory and autoimmune diseases.[10]

Section 5: Safety, Handling, and Storage Protocols

Ensuring the safety of laboratory personnel is paramount. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

| Hazard Information (GHS) | |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement(s) | H302: Harmful if swallowed. |

| H335: May cause respiratory irritation. |

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.

-

-

Dispensing and Handling:

-

Use spatulas and weigh boats for transferring the solid. Avoid creating dust.

-

Ensure all containers are clearly labeled.

-

Do not eat, drink, or smoke in the laboratory area.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[13]

Section 6: Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the enhanced properties of its hydrochloride salt form, provides a reliable and versatile starting point for the synthesis of sophisticated molecular architectures. The strategic placement of the methoxy group offers a handle for chemists to fine-tune molecular properties, directly impacting the potential efficacy and safety of next-generation therapeutics. As the demand for novel CNS-targeted drugs continues to grow, the importance of foundational building blocks like this compound in both academic and industrial research is set to expand.

References

- 1. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. pharmainfonepal.com [pharmainfonepal.com]

- 4. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 5. Hydrochloride - Wikipedia [en.wikipedia.org]

- 6. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]

- 7. CNS Library [chemdiv.com]

- 8. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 10. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 12. chemuniverse.com [chemuniverse.com]

- 13. 688809-94-1|this compound|BLD Pharm [bldpharm.com]

- 14. Hit2Lead | this compound | CAS# 688809-94-1 | MFCD07781094 | BB-4087774 [hit2lead.com]

- 15. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. lookchem.com [lookchem.com]

- 18. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 19. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. journals.iucr.org [journals.iucr.org]

- 23. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

Unraveling the CNS Enigma of 3-Methoxypiperidine Hydrochloride: A Technical Guide to Elucidating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in the architecture of numerous centrally active pharmaceuticals, celebrated for its versatility in engaging a wide array of neurological targets.[1][2][3][4][5] 3-Methoxypiperidine hydrochloride, a simple derivative of this privileged structure, is currently recognized primarily as a synthetic intermediate in the creation of more complex molecules.[6][7][8] However, its own potential to modulate CNS function remains a compelling but largely unexplored frontier. This guide eschews a conventional review, instead presenting a proactive, in-depth technical roadmap for the scientific community. We will dissect the probable mechanistic avenues for this compound based on the well-documented pharmacology of its chemical relatives and provide a comprehensive, tiered experimental strategy to systematically uncover its true biological role. This document is designed to be a practical handbook for researchers poised to investigate this intriguing compound, transforming it from a chemical footnote into a candidate for novel CNS therapies.

The Piperidine Scaffold: A Privileged Passkey to the CNS

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a multitude of natural alkaloids and synthetic drugs with profound effects on the central nervous system.[1][2][4][5] Its prevalence is not accidental; the piperidine ring offers a combination of desirable properties for a CNS drug candidate:

-

Structural Rigidity and Conformational Flexibility: It provides a stable anchor for pharmacophoric groups while allowing for conformational adaptations that can be crucial for optimal receptor fit.

-

Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, influencing solubility and the potential for ionic interactions with biological targets. The overall lipophilicity can be readily modulated by substitution, a key factor in blood-brain barrier penetration.[9]

-

Metabolic Stability: The piperidine ring itself is often metabolically robust, contributing to favorable pharmacokinetic profiles.[5]

These attributes have enabled the development of piperidine-containing drugs across diverse therapeutic areas, including potent analgesics, antipsychotics, and treatments for neurodegenerative diseases.[10][11][12][13][14]

This compound: From Synthetic Intermediate to Therapeutic Prospect

This compound (CAS No. 688809-94-1) is a simple monosubstituted piperidine.[15][16] Its chemical structure is presented below:

Chemical Structure:

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.63 g/mol

Currently, the primary role of this compound in the scientific literature is that of a building block in organic synthesis.[6][7] However, the history of pharmacology is replete with examples of intermediates and precursors later found to possess significant biological activity of their own. The structural simplicity of this compound, combined with the established neuropharmacology of the piperidine core, warrants a dedicated investigation into its intrinsic CNS effects.

Hypothesized CNS Mechanisms of Action: A Guided Exploration

Based on the extensive literature surrounding piperidine derivatives, we can formulate several plausible hypotheses for the CNS mechanism of action of this compound. These hypotheses should serve as the foundational lines of inquiry for a comprehensive research program.

Potential Interaction with Sigma (σ) Receptors

Sigma receptors, particularly the σ₁ subtype, are intracellular chaperone proteins predominantly located at the mitochondria-associated endoplasmic reticulum membrane.[17] They are implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular stress responses. Many piperidine-containing compounds exhibit high affinity for sigma receptors.[18][19][20]

Rationale for Investigation: The lipophilic nature of the piperidine ring and the potential for specific hydrogen bonding interactions make it a favorable scaffold for sigma receptor ligands. The methoxy group at the 3-position could influence the binding affinity and selectivity for σ₁ versus σ₂ subtypes.

Potential Modulation of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[21] Dysfunction of NMDA receptor signaling is implicated in numerous neurological and psychiatric disorders. Several piperidine-containing molecules are known to act as NMDA receptor antagonists.[22][23][24][25]

Rationale for Investigation: The piperidine nitrogen could interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. The overall size and substitution pattern of this compound are consistent with other known channel blockers.

Potential Activity at Opioid Receptors

The piperidine ring is a core structural element of morphine and many synthetic opioids, such as fentanyl and pethidine, which primarily target mu-opioid receptors to produce analgesia.[10][11]

Rationale for Investigation: The fundamental structure of this compound shares features with the essential pharmacophore for opioid receptor binding. While likely to be a much weaker interaction than highly potent analgesics, a screening against opioid receptors is a logical step.

A Phased Experimental Roadmap for Mechanistic Elucidation

The following is a detailed, step-by-step guide for a research program aimed at systematically uncovering the CNS mechanism of action of this compound.

Phase 1: In Vitro Target Screening and Validation

The initial phase focuses on broad, unbiased screening to identify potential molecular targets, followed by more focused assays to validate these initial findings.

1.1. Broad Receptor Binding Profiling

This is a critical first step to identify the most promising avenues for further investigation.

Protocol: Comprehensive Radioligand Binding Assay Panel

-

Objective: To determine the binding affinity of this compound across a wide range of CNS receptors, ion channels, and transporters.

-

Procedure:

-

Engage a contract research organization (CRO) or utilize an in-house platform offering a broad CNS liability panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit this compound for screening at a primary concentration of 10 µM against a panel of at least 40-50 CNS targets, including but not limited to:

-

Sigma Receptors: σ₁, σ₂

-

Glutamate Receptors: NMDA (PCP site), AMPA, Kainate

-

Opioid Receptors: µ, δ, κ

-

Dopamine Receptors: D₁-D₅

-

Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, etc.

-

Adrenergic Receptors: α₁, α₂, β₁, β₂

-

Muscarinic Receptors: M₁-M₅

-

GABA Receptors: GABAₐ, GABAₑ

-

Monoamine Transporters: DAT, SERT, NET

-

-

-

Data Analysis: Identify any targets where this compound exhibits significant inhibition of radioligand binding (typically >50% at 10 µM).

1.2. Affinity Determination for "Hit" Targets

For any targets identified in the initial screen, the next step is to determine the precise binding affinity (Ki).

Protocol: Saturation and Competition Radioligand Binding Assays

-

Objective: To calculate the inhibition constant (Ki) of this compound for the identified target(s).

-

Methodology (Example for σ₁ Receptor):

-

Cell Culture and Membrane Preparation: Use a stable cell line expressing the human σ₁ receptor (e.g., HEK293 cells). Culture cells to confluence, harvest, and prepare a crude membrane fraction by homogenization and centrifugation.

-

Competition Binding Assay:

-

Incubate a constant concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine) with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubations are typically carried out at room temperature for a defined period (e.g., 120 minutes) in a binding buffer.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.[27]

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Experimental Workflow:

Caption: Phase 1 Workflow for In Vitro Analysis.

1.3. Functional Characterization

Once binding is confirmed, it is essential to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: Target-Specific Functional Assays

-

For G-Protein Coupled Receptors (GPCRs):

-

[³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins, a proximal event to receptor agonism.

-

cAMP Assay: Measures the modulation of cyclic AMP levels for Gs- or Gi-coupled receptors.

-

Calcium Flux Assay: Measures changes in intracellular calcium for Gq-coupled receptors.

-

-

For Ion Channels (e.g., NMDA Receptor):

-

Electrophysiology (Phase 2): The gold standard for functional characterization.

-

Phase 2: Electrophysiological Characterization

Electrophysiology provides direct functional data on the effect of the compound on neuronal excitability and ion channel function.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of this compound on the currents mediated by the identified target ion channel (e.g., NMDA receptor) in neurons.

-

Procedure:

-

Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use brain slices.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply a specific agonist for the receptor of interest (e.g., NMDA and glycine) to evoke an ionic current.

-

Perfuse this compound at various concentrations and measure the change in the agonist-evoked current.

-

-

Data Analysis: Construct a concentration-response curve to determine the IC₅₀ for inhibition (for antagonists) or the EC₅₀ for activation (for agonists).

Visualization of Signaling Pathway Hypothesis (NMDA Receptor Antagonism):

Caption: Hypothesized NMDA Receptor Antagonism Pathway.

Phase 3: In Vivo Behavioral Pharmacology

This final phase aims to translate the in vitro and ex vivo findings into a whole-animal context to understand the compound's overall CNS effect.

Protocol: Tiered Behavioral Phenotyping

-

Objective: To assess the psychoactive properties of this compound in rodent models.

-

Procedure (select tests based on Phase 1 & 2 results):

-

Initial Screen (General CNS Effects):

-

Open Field Test: Measures locomotor activity, exploration, and anxiety-like behavior.

-

Rotarod Test: Assesses motor coordination and potential sedative effects.

-

-

Tests based on Hypothesized Mechanism:

-

If σ₁ or NMDA activity is confirmed:

-

Forced Swim Test / Tail Suspension Test: Models of antidepressant-like activity.

-

Novel Object Recognition Test: Assesses cognitive effects.

-

Prepulse Inhibition of Startle: A model of sensorimotor gating relevant to psychosis.

-

-

If Opioid activity is confirmed:

-

Hot Plate / Tail Flick Test: Models of analgesia.

-

-

-

-

Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the behavior of vehicle-treated and drug-treated animals.

Data Synthesis and Mechanistic Conclusion

A robust understanding of the mechanism of action is achieved by integrating the data from all three phases.

| Experimental Phase | Data Generated | Potential Interpretation |

| Phase 1: In Vitro | Ki values, agonist/antagonist mode | Identifies primary molecular target(s) and functional effect. |

| Phase 2: Electrophysiology | IC₅₀/EC₅₀ for channel modulation | Confirms functional impact on neuronal activity. |

| Phase 3: In Vivo | Behavioral ED₅₀ values | Defines the overall physiological and behavioral consequence. |

For example, if this compound shows high affinity for the σ₁ receptor as an agonist in Phase 1, has no direct effect on baseline neuronal firing but modulates NMDA currents in Phase 2, and exhibits antidepressant-like effects in Phase 3, a strong case can be made for it being a σ₁ receptor agonist with downstream modulatory effects on glutamatergic signaling, leading to its behavioral phenotype.

Conclusion

While this compound is currently a footnote in the broader field of medicinal chemistry, its privileged piperidine scaffold demands a closer look. This guide provides the necessary intellectual framework and detailed experimental protocols for any researcher or drug development professional to systematically investigate its CNS mechanism of action. By following this phased approach—from broad screening to specific functional assays and finally to in vivo validation—the scientific community can effectively determine if this compound is merely a stepping stone in synthesis or a valuable therapeutic agent in its own right.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. 3-METHOXYPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. tandfonline.com [tandfonline.com]

- 12. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 13. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound | 688809-94-1 | Benchchem [benchchem.com]

- 16. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ricerca.uniba.it [ricerca.uniba.it]

- 19. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. One moment, please... [iipseries.org]

- 22. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 23. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 25. adooq.com [adooq.com]

- 26. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Methoxypiperidine hydrochloride as a chiral building block

An In-Depth Technical Guide to (S)-3-Methoxypiperidine Hydrochloride: A Core Chiral Building Block for Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1] The introduction of stereocenters into this privileged structure significantly expands the accessible chemical space and allows for fine-tuning of molecular properties critical for therapeutic success.[2][3] (S)-3-Methoxypiperidine hydrochloride has emerged as a particularly valuable chiral building block, offering a unique combination of structural rigidity, polarity, and a defined three-dimensional orientation. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic applications in drug development, tailored for researchers and scientists in the field. We will explore the causality behind synthetic choices, present validated experimental workflows, and illustrate its utility in constructing complex, biologically active molecules.

The Strategic Advantage of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs.[1] Its prevalence stems from its favorable properties: a saturated, non-aromatic character that often improves solubility and metabolic stability compared to flat, aromatic systems. The introduction of a chiral center, such as the C3-substituent in (S)-3-Methoxypiperidine, imparts several critical advantages in drug design:

-

Modulation of Physicochemical Properties: Chirality and substitution patterns influence a molecule's pKa, lipophilicity (logP), and polar surface area (PSA), directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Enhanced Biological Activity and Selectivity: Biological targets like enzymes and receptors are inherently chiral. A molecule with the correct stereochemistry can achieve a more precise and high-affinity binding interaction, leading to enhanced potency and selectivity for the intended target over off-targets.[2]

-

Improved Pharmacokinetic (PK) Properties: The specific 3D arrangement of atoms can influence how a molecule is recognized by metabolic enzymes and transporters, often leading to improved metabolic stability and bioavailability.[3]

-

Reduction of hERG Toxicity: Strategic placement of polar groups, such as the methoxy group on a piperidine ring, can mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity-related drug attrition.[4]

The (S)-3-methoxy substitution provides a hydrogen bond acceptor and a lipophilic methyl group in a fixed stereochemical orientation, offering a powerful tool for medicinal chemists to optimize ligand-target interactions.

Physicochemical and Structural Profile

(S)-3-Methoxypiperidine hydrochloride is handled as a stable, crystalline solid, which is advantageous for storage and accurate dispensing in synthetic protocols.[5] Its conversion to the hydrochloride salt enhances stability and often improves solubility in polar solvents.[6]

| Property | Value | Source(s) |

| Chemical Name | (S)-3-Methoxypiperidine hydrochloride | [7][8] |

| Synonyms | (3S)-3-methoxypiperidine hydrochloride | [9] |

| CAS Number | 688809-96-3 | [7][8][9] |

| Molecular Formula | C₆H₁₄ClNO | [9] |

| Molecular Weight | 151.63 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [5] |

| Storage | 2-8°C, sealed in dry conditions, protected from light |

Stereoselective Synthesis: A Multi-Step Approach

The development of robust and efficient methods for the stereoselective synthesis of substituted piperidines is a central goal in organic chemistry.[10] A common and effective strategy to access enantiopure (S)-3-Methoxypiperidine involves a chemo-enzymatic approach starting from a commercially available prochiral ketone. This method is favored for its high stereoselectivity under mild conditions, avoiding the need for chiral resolving agents which inherently limit yields to less than 50%.[11]

The overall synthetic strategy can be visualized as a three-stage process: protection, stereoselective reduction, and functionalization.

Caption: Chemo-enzymatic workflow for (S)-3-Methoxypiperidine HCl.

Protocol 1: Chemo-Enzymatic Synthesis of (S)-3-Methoxypiperidine Hydrochloride

This protocol is a representative workflow based on established methodologies.[11]

Part A: Biocatalytic Reduction of N-Boc-3-piperidone

-

Rationale: The use of a Ketoreductase (KRED) enzyme offers exceptional enantioselectivity for the reduction of the prochiral ketone, directly establishing the desired (S)-stereocenter. This biological approach avoids harsh reagents and often proceeds under mild temperature and pH conditions.

-

Methodology:

-

Prepare a buffered solution (e.g., 200 mM triethanolamine HCl, pH 7.5) in a reaction vessel.

-

Add the KRED enzyme (e.g., KRED 110) to a concentration of approximately 3% (w/v) and the cofactor NAD⁺ (10 mM).[11]

-

Dissolve the substrate, N-1-Boc-3-piperidone (1.0 equiv.), in a minimal amount of a water-miscible co-solvent like isopropanol (IPA) and add it to the enzyme solution to a final concentration of 10 g/L.[11]

-

Stir the reaction mixture at 35–40 °C for 3–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.[11]

-

Upon completion, quench the reaction by adding an equal volume of isopropanol to precipitate the enzyme.[10]

-

Filter the mixture to remove the precipitated enzyme.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.

-

Confirm stereochemical purity using chiral HPLC.

-

Part B: O-Methylation of the Chiral Alcohol

-

Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers. A strong base is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile to attack a methylating agent.

-

Methodology:

-

In an inert atmosphere (e.g., under nitrogen), dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 equiv.) in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.

-

Add a methylating agent, such as methyl iodide (MeI, 1.2 equiv.), dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield (S)-1-Boc-3-methoxypiperidine. Purify by flash chromatography if necessary.

-

Part C: Boc Deprotection and Salt Formation

-

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability in the basic conditions of the methylation step and its facile removal under acidic conditions.

-

Methodology:

-

Dissolve the (S)-1-Boc-3-methoxypiperidine (1.0 equiv.) in a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl, >2.0 equiv.) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-3 hours. A precipitate will typically form.

-

Collect the solid product by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield the final product, (S)-3-Methoxypiperidine hydrochloride, as a crystalline solid.

-

Applications in Drug Discovery

The true value of a chiral building block is demonstrated by its application in the synthesis of complex, high-value molecules. The 3-substituted piperidine motif is a key component in numerous clinical candidates and approved drugs. While specific examples directly incorporating the 3-methoxy group may be proprietary, the strategic importance of this class of building block can be illustrated by analogs. For instance, the anticancer drug Niraparib, a PARP inhibitor, features a 3-substituted piperidine ring, highlighting the importance of this scaffold in modern oncology.[12]

The incorporation of (S)-3-Methoxypiperidine hydrochloride into a synthetic route typically involves N-acylation, N-alkylation, or its use in reductive amination protocols, leveraging the secondary amine for covalent bond formation.

Caption: Common synthetic applications of the building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (S)-3-Methoxypiperidine hydrochloride is essential for ensuring safety. The following information is aggregated from typical Safety Data Sheets (SDS).[13][14][15]

-

Hazard Identification:

-

Handling Precautions:

-

Storage:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[13]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[13]

-

Conclusion

(S)-3-Methoxypiperidine hydrochloride is a high-value chiral building block that provides a pre-installed stereocenter and a versatile secondary amine handle for further synthetic elaboration. Its utility is grounded in the established importance of the chiral piperidine scaffold for optimizing the full spectrum of properties required for a successful drug candidate—from potency and selectivity to pharmacokinetics and safety. The chemo-enzymatic synthetic route provides a reliable and scalable method for its production in high enantiomeric purity. For drug discovery teams, the strategic use of building blocks like (S)-3-Methoxypiperidine hydrochloride is not merely a synthetic convenience but a critical enabler in the quest for novel, effective, and safe therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Methoxypiperidine hydrochloride | 688809-94-1 | Benchchem [benchchem.com]

- 7. theclinivex.com [theclinivex.com]

- 8. (S)-3-Methoxypiperidine hydrochloride | CAS:688809-96-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 9. 688809-96-3((3S)-3-methoxypiperidine hydrochloride) | Kuujia.com [nl.kuujia.com]

- 10. benchchem.com [benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methoxypiperidine hydrochloride use in pharmaceutical intermediates

An In-depth Technical Guide to the Application of 3-Methoxypiperidine Hydrochloride in Pharmaceutical Intermediate Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs.[1][2][3] This guide focuses on a specific, high-value derivative: this compound. We will explore its physicochemical properties, the strategic importance of the 3-methoxy substitution, and its role as a versatile building block, particularly in the synthesis of therapeutics targeting the central nervous system (CNS).[4][5][6] This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also practical, field-proven protocols and analytical workflows to effectively leverage this intermediate in pharmaceutical synthesis.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The six-membered nitrogen-containing heterocycle, piperidine, is a structural motif integral to numerous natural products and pharmaceuticals.[1] Its widespread use is not coincidental; the piperidine scaffold offers a unique combination of properties that make it highly advantageous for drug design:

-

Physicochemical Modulation : The piperidine ring provides a robust, non-aromatic framework that can be readily functionalized. This allows chemists to fine-tune critical drug properties such as lipophilicity, aqueous solubility, and basicity (pKa), which directly impact absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

-

Biological Target Interaction : The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes and receptors.[2] The chair-like conformation of the ring presents substituents in well-defined spatial orientations, crucial for selective target binding.

-

Metabolic Stability : The piperidine ring is generally more resistant to metabolic degradation compared to more labile structures, contributing to improved pharmacokinetic profiles and in vivo half-life.[2]

Caption: The versatile piperidine scaffold and its key attributes in medicinal chemistry.

Profile of this compound

While the general piperidine scaffold is valuable, specific substitutions unlock unique potential. This compound is a prime example, offering distinct advantages for synthetic chemists.

Physicochemical Properties

The hydrochloride salt form is typically preferred for laboratory use as it enhances stability, crystallinity, and solubility in certain solvents compared to the free base, which can be an air-sensitive liquid.[7][8][9]

| Property | 3-Methoxypiperidine (Free Base) | This compound |

| CAS Number | 4045-29-8[10] | 688809-94-1[11] |

| Molecular Formula | C₆H₁₃NO[10] | C₆H₁₄ClNO[12] |

| Molecular Weight | 115.17 g/mol [10] | 151.63 g/mol [6] |

| Appearance | Colorless liquid[7] | White to light yellow powder[13] |

| Boiling Point | ~144-160 °C[14] | 189.9°C at 760 mmHg[11] |

| Melting Point | N/A | 108-112 °C[11][13] |

| Solubility | Soluble in water and organic solvents[7][14] | Soluble in water |

| Storage | 2-8°C, protect from light, air sensitive[7][14] | 2-8°C, inert atmosphere[12][13] |

The Strategic Importance of the 3-Methoxy Group

The placement of the methoxy (-OCH₃) group at the 3-position is a deliberate design choice that imparts specific characteristics:

-

Electronic Influence : The oxygen atom's inductive effect can influence the basicity of the piperidine nitrogen.[9]

-

Lipophilicity and Polarity : The methoxy group adds a degree of lipophilicity while also providing a potential hydrogen bond acceptor site, subtly balancing the molecule's overall polarity.[9]

-

Stereoelectronic Effects : The position and orientation of the methoxy group can influence the conformational equilibrium of the piperidine ring, which can be critical for pre-organizing the molecule for optimal binding to its biological target.[9]

Chirality: The (R)- and (S)-Enantiomers

3-Methoxypiperidine is a chiral molecule. In modern drug development, the synthesis of single enantiomers is paramount, as different stereoisomers can have vastly different pharmacological activities and safety profiles.[1]

-

(R)-3-Methoxypiperidine hydrochloride (CAS: 688809-95-2) is a crucial chiral building block.[6][12] Its derivatives are used as key intermediates in the synthesis of targeted therapies, such as selective Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune diseases.[1] The defined stereochemistry is essential for achieving selective and effective interaction with the kinase active site.[1]

Synthetic Applications & Core Reactions

This compound is a secondary amine, making it an ideal nucleophile for a variety of bond-forming reactions. Its primary application is as a building block for more complex molecules, particularly those targeting CNS disorders.[4][5]

Causality of Use : The piperidine nitrogen serves as a reactive handle. The most common synthetic transformations involve forming a new bond at this nitrogen atom, typically through N-alkylation, N-arylation, or acylation, to connect the piperidine motif to a core pharmacophore.

General Synthetic Workflow

A typical synthetic sequence involving this compound follows a logical progression from deprotection to bond formation and purification.

Caption: A generalized workflow for the utilization of 3-methoxypiperidine HCl in synthesis.

Experimental Protocols & Analytical Control

The following protocols are designed to be self-validating, with clear steps and checkpoints for ensuring reaction success and product quality.

Protocol: N-Alkylation of 3-Methoxypiperidine (Model Reaction)

This protocol describes a representative N-alkylation using benzyl bromide as a model electrophile.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Benzyl bromide

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization: To a solution of this compound (1.0 eq) in anhydrous ACN (approx. 0.2 M), add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously at room temperature for 30 minutes. Causality: The inorganic base deprotonates the piperidinium hydrochloride to generate the free secondary amine, which is the active nucleophile. K₂CO₃ is easily filtered off later.

-

Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60 °C and stir overnight.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new, less polar spot corresponding to the product should appear, and the starting material should be consumed.

-

Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The aqueous washes remove any remaining salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure N-benzyl-3-methoxypiperidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Quality Control Workflow

Ensuring the identity, purity, and (if applicable) stereochemical integrity of intermediates is critical in pharmaceutical development.

Caption: A comprehensive analytical workflow for the quality control of a pharmaceutical intermediate.

Target Classes and Mechanism of Action

The 3-methoxypiperidine moiety is frequently incorporated into molecules designed to interact with CNS targets. The piperidine ring often serves as a scaffold to correctly position other functional groups (e.g., an aromatic ring) for optimal interaction with receptor binding pockets or enzyme active sites.[4][5][15]

Caption: Logical relationship from chemical scaffold to potential therapeutic effect.

Safety, Handling, and Storage

Proper handling of 3-methoxypiperidine and its hydrochloride salt is essential for laboratory safety.

-

Hazards : The compound is classified as harmful if swallowed (Acute Tox. 4) and may cause respiratory irritation (STOT SE 3).[10] It is also considered an irritant to the eyes and skin.[14]

-

Handling : Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Storage : Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[13] The free base is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[7]

Conclusion and Future Outlook

This compound has solidified its role as a high-value intermediate in pharmaceutical R&D. Its unique combination of a stable, modifiable piperidine core with the subtle yet influential 3-methoxy group makes it a powerful tool for developing novel therapeutics, especially in the challenging field of neuroscience.[4][5][9] Future research will likely focus on developing more efficient and stereoselective synthetic routes to its chiral forms and expanding its application to new and emerging biological targets.[9] The continued exploration of derivatives built from this scaffold promises to yield the next generation of innovative medicines.

References

- 1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-3-Methoxypiperidine hydrochloride [myskinrecipes.com]

- 7. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]

- 8. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]

- 9. This compound | 688809-94-1 | Benchchem [benchchem.com]

- 10. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biosynce.com [biosynce.com]

- 12. (R)-3-Methoxypiperidine hydrochloride|lookchem [lookchem.com]

- 13. 3-Methoxypiperidine 97 688809-94-1 [sigmaaldrich.com]

- 14. chembk.com [chembk.com]

- 15. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

Physical and chemical properties of 3-Methoxypiperidine hydrochloride

An In-Depth Technical Guide to 3-Methoxypiperidine Hydrochloride: Properties, Analysis, and Applications for the Research Professional

Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its piperidine core is a common motif in numerous biologically active compounds, and the methoxy substituent provides a key vector for structural modification and optimization of physicochemical properties. This guide offers a comprehensive technical overview of this compound, consolidating its core physical and chemical properties, outlining detailed protocols for its analytical characterization, and discussing its applications. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize or intend to utilize this versatile intermediate.

Core Physicochemical & Structural Properties

This compound is the salt form of the parent compound, 3-Methoxypiperidine. The formation of the hydrochloride salt significantly enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing compared to the free base.[1][2] The free base is described as a colorless liquid that is sensitive to air, whereas the hydrochloride is typically an off-white to light yellow solid.[3][4][5]

Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.64 g/mol | [5][6] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 108-112 °C | [7] |

| Boiling Point | 189.9 °C at 760 mmHg | [7] |

| Density | 0.879 g/cm³ | [7] |

| pKa (Predicted, Free Base) | 9.35 ± 0.10 | [4] |

| Solubility | Free base is soluble in water and organic solvents. Hydrochloride form enhances solubility. | [3] |

| CAS Number | 688809-94-1 | [7] |

Synthesis Context & Role in Drug Development

The primary value of this compound lies in its utility as a synthetic intermediate for more complex molecules, particularly in the development of novel therapeutic agents.[4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other pharmaceuticals. The methoxy group at the 3-position offers a handle for further chemical modification or can itself be a critical pharmacophoric element.

A common synthetic route to the parent amine involves the reduction of 3-methoxypyridine.[4] Once formed, the free base is typically converted to the hydrochloride salt for improved handling. It then serves as a key building block, as illustrated in the following conceptual workflow.

Caption: Synthetic utility of 3-Methoxypiperidine HCl.

Spectroscopic & Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

-

~3.3 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

-

~3.5-3.8 ppm (multiplet, 1H): The proton on C3, deshielded by the adjacent oxygen atom.

-

~2.8-3.4 ppm (multiplet, 4H): Protons on C2 and C6, adjacent to the nitrogen atom. These will be deshielded due to the electron-withdrawing nature of the protonated nitrogen.

-

~1.5-2.2 ppm (multiplet, 4H): The remaining methylene protons on C4 and C5 of the piperidine ring.

-

Broad, downfield signal (>9.0 ppm): The two protons on the positively charged nitrogen atom (NH₂⁺). The exact shift and appearance can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum would be characterized by:

-

2700-3000 cm⁻¹ (broad, strong): N-H stretching vibrations from the secondary ammonium salt (R₂NH₂⁺). This is often a very prominent and characteristic feature.

-

2850-2960 cm⁻¹ (medium-strong): C-H stretching from the alkyl portions of the piperidine ring and methoxy group.

-

~1580-1600 cm⁻¹ and ~2400-2600 cm⁻¹: N-H bending and combination bands, also characteristic of ammonium salts.

-

1080-1150 cm⁻¹ (strong): C-O stretching from the ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. When analyzed by a technique like electrospray ionization (ESI), the spectrum would primarily show the molecular ion of the free base.

-

Predicted Molecular Ion (M+H)⁺: m/z 116.11, corresponding to the protonated free base [C₆H₁₄NO]⁺.

-

Key Fragmentation: Common fragmentation pathways for piperidine rings include alpha-cleavage (loss of radicals adjacent to the nitrogen) and loss of substituents. A prominent fragment would likely be observed from the loss of the methoxy group (-OCH₃), resulting in an ion at m/z 85.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. The following section provides exemplary, field-proven protocols for the analysis of this compound.

Caption: General analytical workflow for quality control.

Exemplary Protocol: Purity Determination by HPLC

Causality: 3-Methoxypiperidine lacks a strong UV chromophore, making direct UV detection in HPLC challenging. Therefore, a pre-column derivatization strategy is employed to attach a UV-active molecule, enabling sensitive and accurate quantification of the analyte and any related impurities.[10] This protocol uses Dansyl Chloride as the derivatizing agent.

Methodology:

-

Preparation of Solutions:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

-

Derivatization Reagent (5 mg/mL): Prepare a solution of Dansyl Chloride in Acetonitrile.

-

Buffer: Prepare a 0.1 M Sodium Bicarbonate solution in water.

-

-

Derivatization Procedure:

-

To 1.0 mL of the Standard or Sample Solution in a clean vial, add 1.0 mL of the Buffer solution.

-

Add 1.0 mL of the Derivatization Reagent. Cap the vial and vortex thoroughly.

-

Heat the vial at 60 °C for 30 minutes in a water bath or heating block.

-

Allow the vial to cool to room temperature. The solution is now ready for injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

-

Gradient: 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Calculate the purity by area percent. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

-

Exemplary Protocol: Assay by Quantitative NMR (qNMR)

Causality: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[11][12] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, enabling highly accurate and precise purity/assay determination.[3][11]

Methodology:

-

Method Planning & Standard Selection:

-

Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, has simple, sharp singlets in a region unlikely to overlap with the analyte (~6.2-6.5 ppm), and is highly soluble in D₂O.

-

Solvent: Deuterium oxide (D₂O) is selected for its ability to dissolve both the amine hydrochloride salt and the maleic acid internal standard.

-

-

Sample Preparation:

-

Accurately weigh ~15 mg of this compound and ~10 mg of the Maleic Acid internal standard (certified reference material) into the same vial. Record weights precisely.

-

Dissolve the mixture in ~0.75 mL of D₂O.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Collection (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Key Acquisition Parameters:

-

Pulse Angle: 30-45 degrees (to avoid saturation).

-

Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A conservative value of 30-60 seconds is recommended to ensure full relaxation.

-

Number of Scans (ns): 16 or 32, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the peaks being integrated).

-

-

-

Data Processing & Calculation:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.3 ppm) and the signal from the internal standard (the two vinyl protons of maleic acid, ~6.2-6.5 ppm).

-

Calculate the purity (assay value) using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal (N_analyte = 3 for methoxy; N_IS = 2 for maleic acid)

-

MW = Molecular weight

-

m = mass

-

Purity_IS = Purity of the internal standard (from its certificate)

-

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling & Storage:

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research and development. Its well-defined physicochemical properties, combined with robust analytical methods for quality control, enable its confident application in multi-step synthetic campaigns. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of next-generation therapeutics.

References

- 1. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. usp.org [usp.org]

- 4. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. emerypharma.com [emerypharma.com]

- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 13. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 14. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methoxypiperidine Hydrochloride: A Strategic Precursor for the Synthesis of Advanced Bioactive Molecules

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics. The strategic introduction of functional groups onto this ring system is a critical tactic for modulating physicochemical properties and biological activity. Among substituted piperidines, 3-methoxypiperidine hydrochloride has emerged as a particularly valuable and versatile precursor. Its hydrochloride salt form ensures stability and ease of handling, while the methoxy group serves as a protected hydroxyl, offering a latent hydrogen bond donor that is crucial for many receptor-ligand interactions. This guide provides an in-depth analysis of this compound, detailing its foundational synthetic transformations, its application in the synthesis of high-value bioactive molecules such as CCR5 and Neurokinin-1 (NK1) receptor antagonists, and field-proven experimental protocols for its use.

The Strategic Value of the 3-Oxygenated Piperidine Scaffold in Medicinal Chemistry

The Piperidine Ring: A Privileged Structure

Nitrogen-containing heterocycles are the most prominent structural features in pharmaceuticals, and the simple piperidine ring is one of the most frequently utilized scaffolds.[1] Its prevalence stems from its saturated, three-dimensional character, which allows for the precise spatial orientation of substituents, and its basic nitrogen atom, which is often protonated at physiological pH, enhancing water solubility and enabling key ionic interactions with biological targets.

Impact of 3-Oxygenation on Pharmacological Properties

The introduction of an oxygen-containing functional group at the 3-position of the piperidine ring significantly influences its properties. The 3-hydroxy group, in particular, is a potent hydrogen bond donor and acceptor, which can establish critical interactions within a receptor's binding pocket.[2][3] However, a free hydroxyl group can increase polarity and reduce cell permeability. By employing 3-methoxypiperidine, the hydroxyl group is effectively masked as a less polar methyl ether. This modification can improve pharmacokinetic properties, such as oral bioavailability and central nervous system (CNS) penetration. The methoxy group can then be selectively cleaved late in a synthetic sequence to reveal the bioactive hydroxyl moiety.[4][5]

This compound: A Stable and Versatile Synthon

3-Methoxypiperidine is a liquid at room temperature and can be air-sensitive.[6] The hydrochloride salt is a stable, crystalline solid that is easier to store, handle, and weigh accurately, making it ideal for use in research and development settings.[7] It is soluble in water and various organic solvents, rendering it versatile for a wide range of reaction conditions.[8] Its two key reactive handles—the secondary amine and the methoxy group—allow for orthogonal functionalization, providing a direct route to molecular complexity.

Physicochemical and Handling Profile

Key Properties

Proper characterization is the foundation of reproducible synthesis. The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 688809-94-1 | [7] |

| Molecular Formula | C₆H₁₃NO · HCl | [7] |

| Molecular Weight | 151.63 g/mol | [7] |

| Appearance | Powder | [7] |

| Melting Point | 108-112 °C | [7] |

| Storage Temperature | 2-8°C | [6] |

Handling and Safety Considerations

According to aggregated GHS information, 3-methoxypiperidine is considered harmful if swallowed and may cause respiratory irritation.[9] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.

Foundational Synthetic Transformations

The synthetic utility of this compound is primarily derived from two key transformations: functionalization of the nitrogen atom and demethylation of the ether.

N-Functionalization: Building Molecular Diversity

The secondary amine of the piperidine ring is a nucleophile that readily undergoes a variety of C-N bond-forming reactions. This allows for the attachment of diverse side chains, which is often crucial for tuning a compound's selectivity and potency. Common N-functionalization strategies include:

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form an N-alkylated product.

-

Nucleophilic Aromatic Substitution (SNA_r): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl products.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

The choice of reaction is dictated by the desired final structure. For example, building CCR5 antagonists often involves coupling the piperidine to complex heterocyclic systems.[10][11]

O-Demethylation: Unmasking the Key 3-Hydroxy Moiety

The conversion of the 3-methoxy group to a 3-hydroxy group is a critical final step in many synthetic routes. This unmasking reveals the hydrogen-bonding hydroxyl group essential for target engagement.[5] The selection of the demethylating agent is crucial to avoid side reactions.

-

Lewis Acids: Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl methyl ethers. It must be used with caution due to its high reactivity and toxicity.

-

Brønsted Acids: Strong acids like hydrobromic acid (HBr) can effect demethylation, often at elevated temperatures.

-

Nucleophilic Reagents: Strong nucleophiles, such as lithium tri-sec-butylborohydride (L-Selectride), can also be used for O-demethylation, particularly in the context of opiate chemistry.[4][5]

The causality behind reagent choice depends on the substrate's overall functionality. If a molecule contains other acid-labile groups, a nucleophilic method might be preferred, and vice-versa.

Synthetic Pathways Overview

The following diagram illustrates the central role of this compound as a branching point for creating diverse molecular architectures.

Caption: Synthetic utility of this compound.

Case Study I: Synthesis of CCR5 Receptor Antagonists for HIV Therapy

Background: CCR5 as a Target for HIV Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Small molecules that block this receptor (CCR5 antagonists) are an established class of antiretroviral drugs.[12] Many potent CCR5 antagonists feature a substituted piperidine moiety, which plays a key role in orienting other parts of the molecule within the receptor's transmembrane binding pocket.[10][13]

Synthetic Strategy and Incorporation of the Piperidine Core

The synthesis of piperidine-based CCR5 antagonists often involves a convergent approach where the 3-methoxypiperidine core is coupled to other complex fragments.[11] A common strategy is the N-alkylation of 3-methoxypiperidine with a suitable electrophile, followed by late-stage O-demethylation if the 3-hydroxy group is required for optimal activity.

Key Experimental Protocol: Reductive Amination

This protocol describes a representative N-alkylation using reductive amination, a robust and widely used method for C-N bond formation.

Objective: To synthesize N-benzyl-3-methoxypiperidine.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

-

Imine Formation: Add benzaldehyde (1.05 eq) to the solution and stir for 1 hour at room temperature. The reaction progress can be monitored by TLC for the consumption of benzaldehyde.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The portion-wise addition is a critical control step to manage the reaction exotherm and prevent side reactions.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the intermediate imine.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure N-benzyl-3-methoxypiperidine.

Structure-Activity Relationship (SAR) Insights

In many series of CCR5 antagonists, the 3-hydroxy group on the piperidine ring is a key pharmacophoric feature. It often acts as a hydrogen bond donor, interacting with specific residues in the CCR5 binding pocket. The use of 3-methoxypiperidine allows for the synthesis of advanced, lipophilic intermediates, with the final O-demethylation step often leading to a significant increase in binding affinity and antiviral potency.[13]

Case Study II: Development of Neurokinin-1 (NK1) Receptor Antagonists

Background: The Role of NK1 Antagonists in Emesis and Pain

The neurokinin-1 (NK1) receptor is the primary receptor for the neuropeptide Substance P.[14] Antagonists of the NK1 receptor have been successfully developed as antiemetic drugs to combat chemotherapy-induced nausea and vomiting. The 3-substituted piperidine scaffold is a common feature in several classes of NK1 antagonists.[15]

Retrosynthetic Approach Highlighting the Precursor

A retrosynthetic analysis of a generic NK1 antagonist containing a 3-hydroxypiperidine core often reveals 3-methoxypiperidine as a logical starting material. The synthesis would involve an initial N-arylation or N-alkylation to attach the piperidine to the main scaffold, followed by a final O-demethylation step.

Caption: Retrosynthetic analysis for an NK1 antagonist.